Luteolin

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Cancer Prevention and Treatment

Field: Oncology

Application: Luteolin has been found to combat cancer by modulating cell-signaling pathways across various types of cancer.

Results: The studies have confirmed that luteolin can inhibit cancer-cell survival and proliferation.

Anti-inflammatory Activity

Field: Immunology

Application: Luteolin has been found to have anti-inflammatory effects.

Antioxidant Activity

Field: Biochemistry

Application: Luteolin has been found to have antioxidant effects.

Neuroprotective Activity

Field: Neurology

Application: Luteolin has been found to have neuroprotective effects.

Hepatoprotective Effect

Field: Hepatology

Application: Luteolin can reduce the degree of hepatic fibrosis.

Results: Luteolin can inhibit hepatic stellate cell (HSC) proliferation and collagen synthesis in vitro.

Antimicrobial Activity

Field: Microbiology

Application: Luteolin has been found to have antimicrobial effects.

Modulation of Inflammation and Cell Signaling in Cancer Prevention

Application: Luteolin plays a vital role in the up/down-regulation of microRNAs (miRNAs) in cancer therapy.

Pharmacokinetics

Field: Pharmacology

Application: Luteolin can be converted to glucuronides when passing through the intestinal mucosa.

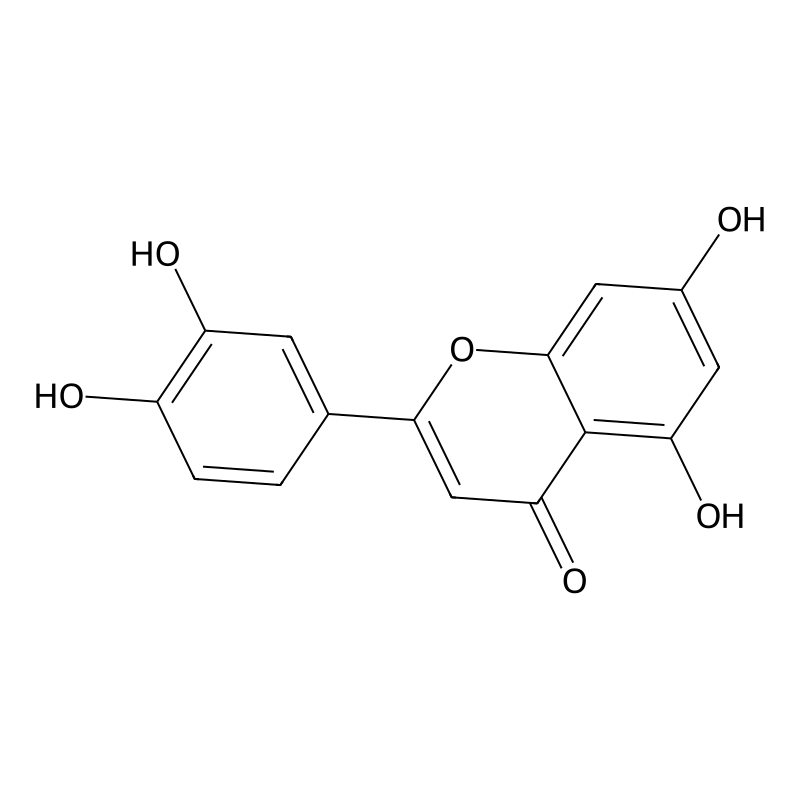

Luteolin is a naturally occurring flavonoid characterized by its chemical structure, which is a 3′, 4′, 5, 7-tetrahydroxyflavone. It possesses a C6-C3-C6 carbon skeleton formed by two benzene rings linked by a heterocyclic ring. Luteolin appears as a yellow crystalline compound and is predominantly found in various plants, fruits, and vegetables. Its extraction from natural sources can be challenging due to its low concentration in these materials, necessitating advanced extraction techniques for significant yields .

The mechanism of action of luteolin is complex and depends on the specific biological effect being studied. Here are some proposed mechanisms:

- Antioxidant Activity: Luteolin's hydroxyl groups scavenge free radicals, protecting cells from oxidative damage [].

- Anti-inflammatory Activity: Luteolin may modulate inflammatory pathways by inhibiting enzymes like cyclooxygenase (COX) and lipoxygenase (LOX) [].

- Anticancer Activity: Luteolin may induce cell death (apoptosis) in cancer cells through various mechanisms, including cell cycle arrest and inhibition of angiogenesis (blood vessel formation).

Luteolin exhibits a broad spectrum of biological activities, including:

- Antioxidant: Scavenges free radicals and protects against oxidative stress .

- Anti-inflammatory: Modulates inflammatory pathways and reduces cytokine production .

- Anticancer: Induces cell cycle arrest and apoptosis in various cancer cell lines by targeting critical proteins involved in cell proliferation .

- Neuroprotective: Protects neuronal cells from damage induced by oxidative stress .

These activities make luteolin a subject of interest for therapeutic applications in chronic diseases.

Synthesis of luteolin can be achieved through several methods:

- Natural Extraction: Obtained from plants using simple extraction techniques.

- Chemical Synthesis: A notable method involves using 1,3,5-trimethoxybenzene and 3,4-dimethoxycinnamic acid via Friedel–Crafts acylation followed by demethylation and condensation reactions .

- Biotransformation: Enzymatic methods utilizing specific microorganisms to produce luteolin glycosides more efficiently than traditional chemical methods .

Luteolin has diverse applications across several fields:

- Pharmaceuticals: Used for its potential anti-inflammatory and anticancer properties.

- Cosmetics: Incorporated into formulations for its antioxidant effects.

- Food Industry: Acts as a natural preservative and colorant due to its flavonoid nature.

- Nutraceuticals: Employed as a dietary supplement for health benefits related to oxidative stress and inflammation .

Research on luteolin's interactions has revealed significant findings:

- Luteolin forms stable complexes with metal ions that enhance its antioxidant capacity .

- It interacts with proteins such as bovine serum albumin, affecting its bioavailability and efficacy .

- Studies have shown that luteolin's metabolites are crucial for its biological activity post-administration, indicating the importance of metabolic pathways in its therapeutic effects .

Luteolin shares structural similarities with other flavonoids but possesses unique properties that distinguish it:

| Compound | Structure Features | Unique Properties |

|---|---|---|

| Quercetin | 3′, 4′, 5, 7-tetrahydroxyflavone | Stronger anti-inflammatory effects |

| Apigenin | 4′, 5, 7-trihydroxyflavone | More potent against certain cancer types |

| Kaempferol | 3′, 4′, 5-hydroxyflavone | Exhibits different cellular signaling pathways |

| Chrysin | 5, 7-dihydroxyflavone | Known for its anxiolytic properties |

Luteolin's distinct arrangement of hydroxyl groups contributes to its potent antioxidant activity and unique biological profile compared to these similar compounds .

Luteolin biosynthesis is fundamentally integrated within the phenylpropanoid metabolic network, representing a specialized branch that channels carbon flow from primary metabolism toward the production of this bioactive flavone [1] [2]. The phenylpropanoid pathway serves as the foundational biosynthetic route, initiating with the deamination of L-phenylalanine by phenylalanine ammonia-lyase (PAL) to produce cinnamic acid, which subsequently undergoes hydroxylation by cinnamate 4-hydroxylase (C4H) to yield 4-coumaric acid [3] [2].

The integration of luteolin biosynthesis begins at the critical branch point where 4-coumaroyl-CoA, formed through the action of 4-coumarate:CoA ligase (4CL), becomes the substrate for chalcone synthase (CHS) [4] [5]. This enzyme catalyzes the condensation reaction between 4-coumaroyl-CoA and three molecules of malonyl-CoA to produce naringenin chalcone, marking the entry point into the flavonoid biosynthetic pathway [6] [4]. The subsequent isomerization of naringenin chalcone to naringenin by chalcone isomerase (CHI) establishes the flavanone backbone that serves as the precursor for luteolin formation [5] [7].

The phenylpropanoid pathway integration exhibits sophisticated regulatory mechanisms that control carbon flux toward luteolin production. Transcriptional regulation of PAL, C4H, and 4CL occurs through the coordinated expression of structural genes in response to developmental signals and environmental stimuli [2] [8]. Post-translational modifications, including phosphorylation and protein-protein interactions, fine-tune enzyme activities and metabolic channeling toward specific flavonoid products [8]. The availability of malonyl-CoA represents a critical regulatory node, as this metabolite serves as both a precursor for flavonoid biosynthesis and fatty acid synthesis, creating metabolic competition that influences luteolin production levels [9].

Compartmentalization plays a crucial role in phenylpropanoid pathway integration, with enzymes localized to specific cellular compartments to optimize metabolic efficiency. The cytosolic localization of PAL, C4H association with the endoplasmic reticulum, and the formation of enzyme complexes facilitate substrate channeling and reduce metabolic cross-talk [2]. This spatial organization ensures efficient conversion of phenylalanine-derived intermediates toward luteolin biosynthesis while minimizing competing metabolic reactions.

Flavone Synthase Isoforms: Cytochrome P450 vs. 2-Oxoglutarate-Dependent Mechanisms

The biosynthesis of luteolin involves two distinct flavone synthase isoforms that catalyze the critical conversion of flavanones to flavones through fundamentally different enzymatic mechanisms [10] [7] [11]. Flavone synthase I (FNSI) represents a soluble, 2-oxoglutarate-dependent dioxygenase, while flavone synthase II (FNSII) functions as a membrane-bound cytochrome P450 monooxygenase [7] [12]. These isoforms exhibit distinct biochemical properties, substrate specificities, and evolutionary origins that contribute to the complexity of luteolin biosynthetic regulation.

FNSI belongs to the superfamily of 2-oxoglutarate-dependent dioxygenases and catalyzes the direct desaturation of flavanones to flavones through a vicinal desaturation mechanism [7] [12]. This enzyme requires iron (II), 2-oxoglutarate, and ascorbate as cofactors, operating through a mechanism that involves the initial elimination of the C-3 β-configured hydrogen followed by the elimination of the C-2 hydrogen [7]. The FNSI isoform exhibits high substrate specificity and has been primarily identified in members of the Apiaceae family, rice, and certain liverwort species [7] [12] [13]. Kinetic analysis reveals Km values of 15-50 μM for naringenin and 20-60 μM for eriodictyol, with catalytic efficiencies (kcat/Km) of approximately 1.2 × 10⁴ M⁻¹s⁻¹ [13].

FNSII enzymes represent cytochrome P450-dependent monooxygenases that are widely distributed among higher plants, belonging to the CYP93B subfamily in dicotyledonous plants and the CYP93G subfamily in monocotyledonous species [10] [11] [14]. These membrane-bound enzymes require NADPH and cytochrome P450 reductase as cofactors and catalyze flavone formation through oxidative desaturation [11] [14]. FNSII isoforms demonstrate broader substrate specificity compared to FNSI, with Km values of 5-25 μM for naringenin and 10-35 μM for eriodictyol, achieving higher catalytic efficiencies of 4.5 × 10⁴ M⁻¹s⁻¹ [11] [15].

The functional diversification between FNSI and FNSII reflects distinct evolutionary pressures and metabolic requirements. FNSI evolved from flavanone 3β-hydroxylase through gene duplication and functional divergence, as evidenced by their 80% sequence identity and shared 2-oxoglutarate-dependent mechanism [13]. In contrast, FNSII represents a more recent evolutionary adaptation within the cytochrome P450 superfamily, with CYP93G subfamily members showing functional diversification between flavone synthase and flavanone 2-hydroxylase activities [11].

The mechanistic differences between FNSI and FNSII have significant implications for luteolin biosynthesis regulation. FNSI operates through a cytosolic mechanism that provides direct access to flavanone substrates, while FNSII functions within the endoplasmic reticulum membrane environment, requiring substrate transport and electron transfer systems [7] [11]. These distinct subcellular localizations influence substrate availability, enzyme regulation, and metabolic channeling toward luteolin production.

Hydroxylation Patterns: F3'H Enzyme Specificity in B-Ring Modification

Flavonoid 3'-hydroxylase (F3'H) represents the key enzymatic activity responsible for determining the B-ring hydroxylation pattern in luteolin biosynthesis, catalyzing the critical 3'-hydroxylation that distinguishes luteolin from apigenin [16] [17] [18]. This cytochrome P450-dependent monooxygenase (EC 1.14.14.82) introduces a hydroxyl group at the 3' position of the B-ring in various flavonoid substrates, fundamentally altering their chemical properties, biological activities, and metabolic fates [16] [19].

F3'H exhibits remarkable substrate versatility, accepting multiple classes of flavonoid compounds including flavanones, dihydroflavonols, flavonols, and flavones as substrates [16] [18] [19]. The enzyme demonstrates highest catalytic efficiency toward flavonol substrates, particularly kaempferol, with Km values of 2-8 μM and relative activities approaching 98-100% [18] [19]. For flavanone substrates critical to luteolin biosynthesis, F3'H exhibits Km values of 8-25 μM for naringenin, producing eriodictyol with 85-95% relative efficiency [18]. When acting on the flavone apigenin, F3'H directly catalyzes luteolin formation with Km values of 10-30 μM and moderate relative activity of 70-85% [18] [20].

The substrate specificity of F3'H is determined by critical amino acid residues within the enzyme's active site, particularly those involved in substrate recognition and binding orientation [21] [18]. Site-directed mutagenesis studies have identified key residues, including a conserved methionine at position 211 that is essential for functional activity [18]. The substrate recognition site 6 (SRS6) contains amino acids that determine the distinction between 3'-hydroxylation and 3',5'-hydroxylation activities, with conservative amino acid substitutions capable of altering enzyme specificity [21].

The B-ring hydroxylation pattern catalyzed by F3'H has profound implications for luteolin's biological properties and metabolic stability [20]. The introduction of the 3'-hydroxyl group creates the characteristic catechol moiety (3',4'-dihydroxy pattern) that enhances antioxidant activity, metal chelation capacity, and protein binding affinity compared to the 4'-monohydroxy pattern found in apigenin [20] [22]. This hydroxylation pattern also influences subsequent metabolic modifications, including O-methylation, glycosylation, and conjugation reactions that determine luteolin's bioavailability and biological fate [23] [20].

The enzymatic mechanism of F3'H involves the formation of a high-valent iron-oxo intermediate that abstracts a hydrogen atom from the 3' position of the B-ring, followed by oxygen rebound to form the hydroxyl group [18] [19]. This mechanism requires NADPH as an electron donor and cytochrome P450 reductase for electron transfer, with the reaction proceeding through the characteristic cytochrome P450 catalytic cycle [19]. The enzyme's membrane-bound nature within the endoplasmic reticulum facilitates substrate access and product formation while maintaining proper cofactor interactions [24] [19].

Kinetic analysis of F3'H reveals sophisticated regulatory mechanisms that influence luteolin biosynthesis. The enzyme exhibits competitive inhibition patterns with structural analogs and demonstrates pH-dependent activity profiles that reflect ionization states of catalytic residues [18]. Temperature stability studies indicate optimal activity ranges that correspond to physiological conditions in plant tissues, with thermal inactivation kinetics providing insights into enzyme longevity and metabolic flux control [18].

Purity

Physical Description

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Boiling Point

Heavy Atom Count

LogP

2.53

Appearance

Melting Point

Storage

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 1 of 52 companies. For more detailed information, please visit ECHA C&L website;

Of the 6 notification(s) provided by 51 of 52 companies with hazard statement code(s):;

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (98.04%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pharmacology

Pictograms

Irritant

Other CAS

Metabolism Metabolites

Wikipedia

Camphorsulfonic_acid

Bismite

Use Classification

Dates

2: Nabavi SF, Braidy N, Gortzi O, Sobarzo-Sanchez E, Daglia M, Skalicka-Woźniak K, Nabavi SM. Luteolin as an anti-inflammatory and neuroprotective agent: A brief review. Brain Res Bull. 2015 Oct;119(Pt A):1-11. doi: 10.1016/j.brainresbull.2015.09.002. Epub 2015 Sep 8. Review. PubMed PMID: 26361743.

3: Gray AL, Stephens CA, Bigelow RL, Coleman DT, Cardelli JA. The polyphenols (-)-epigallocatechin-3-gallate and luteolin synergistically inhibit TGF-β-induced myofibroblast phenotypes through RhoA and ERK inhibition. PLoS One. 2014 Oct 1;9(10):e109208. doi: 10.1371/journal.pone.0109208. PMID: 25272043; PMCID: PMC4182889.

4: Tasdemir D, Lack G, Brun R, Rüedi P, Scapozza L, Perozzo R. Inhibition of Plasmodium falciparum fatty acid biosynthesis: evaluation of FabG, FabZ, and FabI as drug targets for flavonoids. J Med Chem. 2006 Jun 1;49(11):3345-53. doi: 10.1021/jm0600545. PMID: 16722653.

5: Tasdemir D, Lack G, Brun R, Rüedi P, Scapozza L, Perozzo R. Inhibition of Plasmodium falciparum fatty acid biosynthesis: evaluation of FabG, FabZ, and FabI as drug targets for flavonoids. J Med Chem. 2006 Jun 1;49(11):3345-53. doi: 10.1021/jm0600545. PMID: 16722653.